molecular formula C9H10O2 B1328919 Methyl o-toluate CAS No. 89-71-4

Methyl o-toluate

Cat. No. B1328919
CAS RN: 89-71-4
M. Wt: 150.17 g/mol
InChI Key: WVWZECQNFWFVFW-UHFFFAOYSA-N
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Description

Methyl o-toluate is a chemical compound that is closely related to the structure and reactivity of other aromatic esters. While the provided papers do not directly discuss methyl o-toluate, they provide insights into related compounds that can help infer some aspects of methyl o-toluate's behavior. For instance, the internal rotation of the methyl group in o-toluidine cations, as studied in the first paper, can give us clues about the dynamics of methyl groups attached to an aromatic ring in a similar compound like methyl o-toluate .

Synthesis Analysis

The synthesis of complex molecules often involves the formation of intermediate compounds that possess functional groups similar to those found in methyl o-toluate. The third paper describes a formal total synthesis of methyl trachyloban-18-oate and methyl 16-oxo-17-norkauran-18-oate, which includes the preparation of methyl esters from abietic acid . This process, while not directly related to methyl o-toluate, showcases the type of synthetic strategies that might be employed in the synthesis of aromatic esters.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl o-toluate can be inferred from studies such as the one described in the first paper, where the internal rotation of the methyl group in o-toluidine cations is analyzed . This analysis provides valuable information on how the methyl group's rotation is affected by the electronic structure of the molecule, which is also relevant for understanding the molecular structure of methyl o-toluate.

Chemical Reactions Analysis

The second paper provides an in-depth look at the mass spectrum of isopropyl o-toluate, a compound structurally related to methyl o-toluate . The study reveals details about the fragmentation patterns and the formation of ions, which are crucial for understanding the types of chemical reactions that methyl o-toluate might undergo. The paper discusses the scrambling of hydrogen atoms within the molecule, which could be a common feature in the chemical reactions of methyl o-toluate as well.

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of methyl o-toluate, they offer insights into the properties of closely related compounds. For example, the mass spectrum analysis of isopropyl o-toluate can shed light on the volatility and stability of the molecule, which may be similar in methyl o-toluate . Additionally, the study of internal rotation in o-toluidine cations can provide information on the potential energy barriers and rotational freedom of the methyl group, which are important physical properties .

Scientific Research Applications

1. Crystal Structure Studies

Methyl o-toluate, also known as o-methylbenzoic acid, has been studied for its crystalline properties. Researchers Polito et al. (2008) explored the crystallization of o-methylbenzoic acid and o-chlorobenzoic acid. Their findings revealed significant differences in the packing of hydrogen-bonded ribbons in the crystal structures of these compounds, contributing to our understanding of crystalline behavior in organic compounds (Polito et al., 2008).

2. Catalytic Oxidation Studies

Methyl o-toluate has applications in catalytic processes. A study by Menon et al. (2011) investigated the total oxidation of toluene over a CuO–CeO2/γ-Al2O3 catalyst. Their research provides insights into the mechanisms of catalytic oxidation, which is crucial for industrial applications and environmental technology (Menon, Galvita, & Marin, 2011).

3. Environmental Impact Analysis

The impact of methyl o-toluate on the environment and human health is also a subject of scientific research. Hong et al. (2016) conducted a study analyzing the effects of toluene exposure on gene expression and methylation patterns. Their findings help in understanding the environmental and health implications of exposure to compounds like methyl o-toluate (Hong et al., 2016).

4. Thermodynamics and Kinetics Studies

Methyl o-toluate's behavior in supercooled states has been explored to understand its thermodynamic properties. Chen et al. (2009) studied the enthalpy and dielectric relaxations in supercooled methyl m-toluate, providing insights into the behavior of organic glass-forming liquids (Chen, Zhao, & Wang, 2009).

5. Chemical Modification Studies

Atik et al. (2017) investigated the O-methylation of side chains of certain amino acids, shedding light on chemical processes relevant in proteomics and molecular biology. This research highlights the broader applications of methylation reactions in scientific research (Atik, Guray, & Yalcin, 2017).

Safety And Hazards

Methyl o-toluate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Methyl o-toluate, as a versatile platform molecule, has been widely adopted as a precursor for producing value-added chemicals and fuels . Future research may focus on the sustainable and efficient production of Methyl o-toluate, as well as its applications in various fields .

properties

IUPAC Name

methyl 2-methylbenzoate
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InChI

InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWZECQNFWFVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID6048208
Record name Methyl 2-methylbenzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl o-toluate
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Vapor Pressure

0.16 [mmHg]
Record name Methyl o-toluate
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Product Name

Methyl o-toluate

CAS RN

89-71-4, 25567-11-7
Record name Methyl 2-methylbenzoate
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Record name Methyl o-toluate
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Record name Benzoic acid, methyl-, methyl ester
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Record name Methyl o-toluate
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Record name METHYL O-TOLUATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of o-toluic acid (15 g, 0.11 mole), iodomethane (51 g, 0.36 mole) and anhydrous sodium bicarbonate (25.2 g, 0.3 mole) in dry dimethylformamide (60 ml) was stirred at 70° (oil bath temperature) under an atmosphere of nitrogen for 3.5 hours. The resulting mixture was diluted with water (200 ml) and extracted with ethyl ether (3×100 ml). The combined extracts were washed several times with water, dried over anhydrous MgSO4 and evaporated in vacuo to give the title ester compound (15 g, 90.6%) as an oil with a consistent H1 -NMR spectrum.
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15 g
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51 g
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25.2 g
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60 mL
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200 mL
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Yield
90.6%

Synthesis routes and methods III

Procedure details

A solution of 2-methylbenzoic acid (18a) (5 g, 36.8 mmol) in MeOH.HCl (2.4M, 50 mL) was stirred at 70° C. overnight. The mixture was concentrated under reduced pressure to give compound 18b (4.5 g, 82% yield), which was used without purification.
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5 g
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50 mL
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82%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 40.0 grams (0.29 mole) of 2-methylbenzoic acid in 200 ml of methanol was added dropwise 20 ml of concentrated sulfuric acid. Upon completion of addition the reaction mixture was heated to reflux where it stirred for 18 hours. The reaction mixture was cooled to ambient temperature and poured into 200 ml of water. The mixture was extracted with three 100 ml portions of methylene chloride. The combined extracts were washed with two 50 ml portions of aqueous saturated sodium bicarbonate solution, then with 50 ml of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 42.7 grams of methyl 2-methylbenzoate.
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40 g
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20 mL
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200 mL
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200 mL
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Synthesis routes and methods V

Procedure details

o-Toluic acid (500 mg, 3.67 mmol), dimethyl sulfate (695 mg, 5.51 mmol), and K2CO3 (558 mg, 4.04 mmol) were placed in a round bottom flask and diluted with acetone (10 mL). After purging the resulting suspension with argon for 5 min, the mixture was heated to reflux for 2 h. The reaction mixture was cooled and concentrated under reduced pressure to remove acetone. After adding water to the mixture, the solution was extracted with ethyl acetate (×3). The combined extracts were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (Hex/EtOAc=9:1) to give 2-methylbenzoic acid methyl ester (Formula 4) (415 mg, 75%) as a white solid. Rf=0.5 (Hex:EtOAc=9:1); 1H NMR (300 MHz, CDCl3): δ 7.91 (dd, J=8.4 and 1.8 Hz, 1H), 7.40 (td, J=7.5 and 1.5 Hz, 1H), 7.24 (m, 2H), 3.89 (s, 3H), 2.60 (s, 3H).
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500 mg
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695 mg
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558 mg
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl o-toluate
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Reactant of Route 6
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Citations

For This Compound
212
Citations
P Salvadori, P Pertici, F Marchetti, R Lazzaroni… - Journal of …, 1989 - Elsevier
… We recently described the methyl-o-toluate … Coupling constants J are in Hz; the aromatic protons of methyl-o-toluate are numbered as shown in Scheme 1. Circular dichroism spectra …
Number of citations: 24 www.sciencedirect.com
AV Blokhin, YU Paulechka, GJ Kabo… - The Journal of Chemical …, 2002 - Elsevier
… Thermodynamic parameters of fusion for the compounds and solid-to-solid transitions for methyl o-toluate were determined and the molar thermodynamic functions in the condensed …
Number of citations: 19 www.sciencedirect.com
ANH Yeo, DH Williams - Journal of the American Chemical …, 1970 - ACS Publications
… the frequency factors for the rearrangement reactions as adjustable parameters, good agreement is obtained between calculated and observed partial mass spectra of methyl o-toluate, …
Number of citations: 46 pubs.acs.org
T Imai, M Maekawa, T Murai - Applied Entomology and Zoology, 2001 - jstage.jst.go.jp
… hawaiiensis, and methyl m-aminobenzoate, o-anisidine, methyl benzoate and methyl o-toluate for T. coloratus, were almost as attractive as methyl anthranilate. Meanwhile, no …
Number of citations: 39 www.jstage.jst.go.jp
YV Maksimuk, GJ Kabo, VV Simirsky… - Journal of Chemical & …, 1998 - ACS Publications
… Enthalpies of combustion of methyl benzoate (I), methyl o-toluate (II), methyl m-toluate (III), methyl p-toluate (IV), monomethyl terephthalate (V), dimethyl phthalate (VI), and trimethyl 1,2,4…
Number of citations: 33 pubs.acs.org
M Maekawa, T Imai, S Tsuchiya, T Fujimori… - Applied entomology …, 1999 - jstage.jst.go.jp
… combined with the female sex pheromone, six methyl benzoate derivatives, ie methyl anthranilate, methyl m-aminobenzoate, methyl benzoate, methyl salicylate, methyl o—toluate and …
Number of citations: 10 www.jstage.jst.go.jp
S Danishefsky, TA Bryson… - The Journal of Organic …, 1975 - ACS Publications
… Treatment of methyl otoluate with N-bromosuccinimide gave methyl-2-bromo… and dibenzoyl peroxide (1.29 g; 5 mmol) to a solution of methyl otoluate (90 g; 0.66 mol) in 350 ml of carbon …
Number of citations: 41 pubs.acs.org
LM Wang, Y Tian, R Liu, R Richert - The Journal of Physical …, 2010 - ACS Publications
… Composition dependence of glass transition T g , fragility m, and relaxation dispersion parameter β KWW in the solution system of methyl m-toluate in methyl o-toluate. The data are …
Number of citations: 53 pubs.acs.org
DE Pearson, WE Stamper… - The Journal of Organic …, 1963 - ACS Publications
… Methyl o-toluate gave a mixture of halogenated products which couldnot be separated easily. The preceding procedure is probably the best method ofdirect introduction of chlorine or …
Number of citations: 30 pubs.acs.org
H Gong, M Sun, Z Li, R Liu, Y Tian… - The European Physical …, 2011 - Springer
… A model system of ideal mixing is the isomeric methyl-o-toluate and methyl-p-toluate mixture with a linear composition dependence of Tg [10]. Other binary mixtures are arranged in fig. …
Number of citations: 18 link.springer.com

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